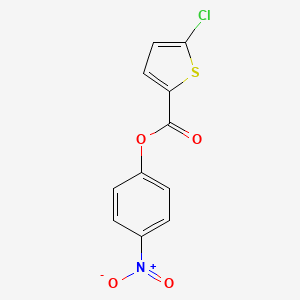
4-Nitrophenyl 5-chlorothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 5-chlorothiophene-2-carboxylate is a compound that can be inferred to have a nitro group and a chloro substituent on a thiophene ring, based on the nomenclature and the related compounds discussed in the provided papers. While the exact compound is not directly mentioned, the papers discuss related nitrophenyl thiophene derivatives and their synthesis, which can provide insights into the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds, such as ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates, has been achieved through a one-step condensation reaction. This involves ethyl 4-nitrobenzylthioacetate and various 1,2-dicarbonyl compounds using sodium ethoxide in refluxing ethanol . This method suggests that a similar approach could potentially be applied to synthesize this compound, with appropriate modifications to incorporate the chloro substituent.
Molecular Structure Analysis
The molecular structure of this compound is not directly described in the papers, but the structure can be deduced to include a thiophene ring, a nitro group, and a chloro group. The presence of these functional groups would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other chemical species.
Chemical Reactions Analysis
The reactivity of similar compounds, such as 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, has been studied. This compound undergoes ring opening to produce a thioketene intermediate, which can react with nucleophiles to form esters or amides . Additionally, intermolecular cyclization can occur, leading to the formation of N-substituted indole-2-thiols or 2-alkoxy-substituted benzo[b]thiophenes . These reactions highlight the potential reactivity of the nitro and chloro substituents in this compound, suggesting that it may also undergo similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, based on the properties of related compounds, it can be hypothesized that the presence of electron-withdrawing groups such as the nitro and chloro substituents would affect the compound's acidity, stability, and solubility. For instance, the nitro group is known to be a strong electron-withdrawing group, which could increase the acidity of the thiophene ring and affect the compound's overall reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Biological Testing
The synthesis of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate is explored in the context of producing thieno[2,3-c]quinolines, which have implications in biological testing. This compound plays a role in the formation of cyclic hydroxamic acid and lactams, which are further used to generate chloroquine analogs and other compounds for biological investigation, including effects on eicosanoid biosynthesis and inhibiting Plasmodium falciparum growth (Görlitzer et al., 2004).
Chemical Synthesis
A study describes the synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates, achieved by condensation of ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds. This synthesis process highlights the versatility and potential applications of this compound in creating various chemical compounds (Rangnekar & Mavlankar, 1991).
Organocatalysis
Research into organocatalysis reveals that compounds derived from 4-nitrophenyl isothiocyanate, which can be linked to this compound, are effective in catalyzing transesterification reactions. This suggests potential applications in organic synthesis and industrial chemical processes (Ishihara et al., 2008).
Safety and Hazards
Direcciones Futuras
A paper titled “Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form” mentions 4-Nitrophenyl 5-chlorothiophene-2-carboxylate as an alternate synthon in the synthesis of rivaroxaban . This suggests potential future directions in the synthesis of pharmaceutical compounds.
Propiedades
IUPAC Name |
(4-nitrophenyl) 5-chlorothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4S/c12-10-6-5-9(18-10)11(14)17-8-3-1-7(2-4-8)13(15)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKOKLERUIFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-2-chloroacetamide](/img/structure/B2533091.png)

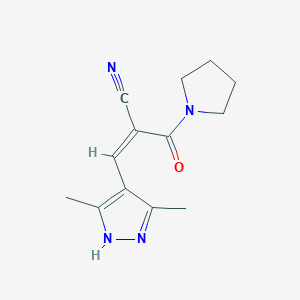
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2533096.png)
![7-[Chloro(difluoro)methyl]-2-(4-phenylpiperazino)-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2533097.png)
![(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2533098.png)
![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2533102.png)
![4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2533103.png)
![N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2533104.png)
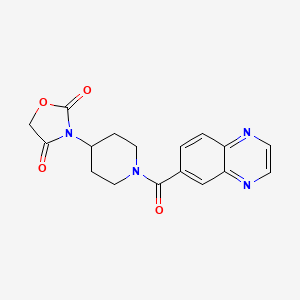
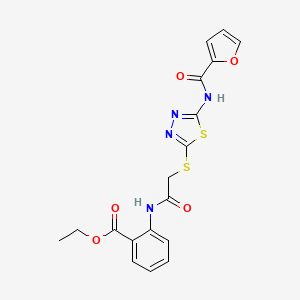

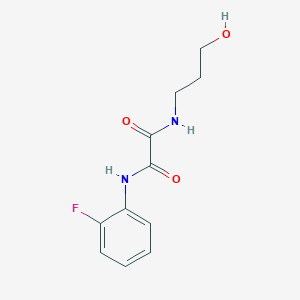
![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2533112.png)